molecular formula C18H24N2O2 B2884017 1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one CAS No. 2418703-91-8

1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one

Cat. No. B2884017
CAS RN: 2418703-91-8
M. Wt: 300.402
InChI Key: PGLIPNDIIQZMTB-UHFFFAOYSA-N
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Description

The compound “1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one” is a complex organic molecule that contains several functional groups, including an aziridine ring, a piperidinone ring, and a phenyl ring . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aziridine and piperidinone rings suggests that this compound would have a rigid, cyclic structure. The phenyl ring could contribute to the compound’s aromaticity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, aziridines are known to undergo ring-opening reactions, and piperidinones can participate in a variety of reactions due to the presence of the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group in the piperidinone ring could enhance the compound’s solubility in polar solvents .

properties

IUPAC Name

1-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c21-18-3-1-2-10-20(18)15-6-8-17(9-7-15)22-13-16-12-19(16)11-14-4-5-14/h6-9,14,16H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLIPNDIIQZMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)OCC3CN3CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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